N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide
Description
N-(1-(Benzo[b]thiophen-3-yl)propan-2-yl)-3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide is a pyrazole-based carboxamide derivative with a complex heterocyclic structure. Its core pyrazole scaffold is substituted at the 1-position with a methyl group, at the 3-position with a 2,5-dimethoxyphenyl moiety, and at the 5-position with a carboxamide linker. The carboxamide side chain incorporates a benzo[b]thiophene ring system, a sulfur-containing aromatic heterocycle known for enhancing pharmacokinetic properties such as metabolic stability and lipophilicity .
Properties
IUPAC Name |
N-[1-(1-benzothiophen-3-yl)propan-2-yl]-5-(2,5-dimethoxyphenyl)-2-methylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O3S/c1-15(11-16-14-31-23-8-6-5-7-18(16)23)25-24(28)21-13-20(26-27(21)2)19-12-17(29-3)9-10-22(19)30-4/h5-10,12-15H,11H2,1-4H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YURVSJNSMTXUDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CSC2=CC=CC=C21)NC(=O)C3=CC(=NN3C)C4=C(C=CC(=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide typically involves multiple steps:
Formation of the Benzo[b]thiophene Intermediate: The benzo[b]thiophene core can be synthesized via cyclization reactions involving appropriate starting materials such as 2-bromothiophene and ethyl acetoacetate under basic conditions.
Alkylation: The benzo[b]thiophene intermediate is then alkylated using 1-bromo-2-propanone to introduce the propan-2-yl group.
Formation of the Pyrazole Ring: The pyrazole ring is formed by reacting the alkylated benzo[b]thiophene with hydrazine and an appropriate diketone or ketoester.
Dimethoxyphenyl Substitution: The 2,5-dimethoxyphenyl group is introduced via a nucleophilic aromatic substitution reaction.
Carboxamide Formation: Finally, the carboxamide group is introduced through an amide coupling reaction using a suitable carboxylic acid derivative and an amine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to enhance the efficiency and sustainability of the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[b]thiophene and pyrazole rings, using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed on the nitro or carbonyl groups present in the compound using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and catalysts such as palladium or copper complexes.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines. Substitution reactions could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural features and reactivity. It serves as a model compound for understanding the behavior of similar heterocyclic systems and can be used in the development of new synthetic methodologies.
Biology
Biologically, the compound is investigated for its potential pharmacological activities. Its structure suggests it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, research focuses on the compound’s potential therapeutic effects. It may exhibit anti-inflammatory, anticancer, or antimicrobial properties, which are explored through in vitro and in vivo studies.
Industry
Industrially, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties. It may also find applications in the production of specialty chemicals or as a precursor in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific biological activity being studied, but common mechanisms might involve inhibition of enzyme activity, receptor binding, or disruption of cellular processes.
Comparison with Similar Compounds
N-(1,3-Benzothiazol-2-yl)-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carboxamide
- Key Differences :
- Replaces the benzo[b]thiophene group with a benzothiazole ring (a nitrogen- and sulfur-containing heterocycle).
- Substitutes the 2,5-dimethoxyphenyl group with a 5-methylthiophen-2-yl moiety.
- Implications: Benzothiazole may enhance π-π stacking interactions in target binding compared to benzo[b]thiophene .
N-Benzyl-N-hydroxy-1-aryl-5-(substituted phenyl)-1H-pyrazole-3-carboxamide (5a–c)
- Key Differences :
- Features a benzylhydroxylamine side chain instead of the branched benzo[b]thiophene-propan-2-yl group.
- Lacks the 1-methyl and 2,5-dimethoxy substitutions.
- Implications :
Pyrazole Carbothioamide Derivatives
5-(Substituted phenyl)-3-(5-methyl-3-(4-nitrophenyl)isoxazol-4-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide
- Key Differences :
- Replaces the carboxamide with a carbothioamide (C=S instead of C=O).
- Incorporates a dihydropyrazole (partially saturated) scaffold and a nitro-substituted isoxazole.
- The nitro group introduces strong electron-withdrawing effects, which may enhance reactivity but reduce bioavailability .
Data Tables
Table 1: Structural and Functional Comparison
Table 2: Physicochemical Properties (Inferred from Structural Features)
Research Findings and Implications
- Target Compound vs. Benzothiazole Analogs : The benzo[b]thiophene group likely confers greater metabolic stability than benzothiazole due to reduced susceptibility to oxidative metabolism .
- Role of Methoxy Groups : The 2,5-dimethoxyphenyl substituent in the target compound may enhance binding to serotonin or dopamine receptors, as seen in structurally related psychotropic agents .
- Carboxamide vs. Carbothioamide : The carboxamide’s carbonyl group supports stronger hydrogen bonding compared to carbothioamide’s thiocarbonyl, which may improve target affinity but reduce membrane permeability .
Biological Activity
N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide is a complex organic compound belonging to the pyrazole class, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound features a pyrazole core substituted with a benzo[b]thiophene moiety and a dimethoxyphenyl group. Its chemical formula is with a molecular weight of approximately 356.43 g/mol. The structural complexity suggests potential interactions with various biological targets.
Anti-inflammatory Activity
Research indicates that pyrazole derivatives exhibit significant anti-inflammatory properties. For instance, compounds similar to this compound have been shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. In vitro studies demonstrated that certain pyrazole derivatives could reduce inflammation by up to 85% in comparison to standard anti-inflammatory drugs like dexamethasone .
Antimicrobial Activity
The antimicrobial potential of pyrazole derivatives has been extensively studied. Compounds with similar structures have shown efficacy against various bacterial strains, including E. coli and S. aureus. For example, specific pyrazole derivatives demonstrated inhibition zones comparable to established antibiotics, highlighting their potential as antimicrobial agents .
The biological activity of this compound is attributed to its interaction with key molecular targets:
- Enzyme Inhibition : The compound may inhibit cyclooxygenase (COX) enzymes involved in the inflammatory response.
- Cytokine Modulation : It appears to modulate the release of pro-inflammatory cytokines.
- Antimicrobial Mechanisms : The presence of the pyrazole ring enhances membrane permeability in bacteria, leading to cell lysis.
Study 1: Anti-inflammatory Effects
In a study conducted by Selvam et al., several pyrazole derivatives were synthesized and tested for their anti-inflammatory effects using carrageenan-induced paw edema models in rats. The results indicated that specific derivatives exhibited comparable efficacy to indomethacin, a well-known anti-inflammatory drug .
Study 2: Antimicrobial Efficacy
Burguete et al. explored the antimicrobial properties of various pyrazole derivatives against standard bacterial strains. Their findings revealed that certain compounds showed significant activity against Pseudomonas aeruginosa, suggesting that modifications in the pyrazole structure could enhance antimicrobial effectiveness .
Data Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
